Piperlongumine Exhibits 10-Fold Higher Cytotoxic Potency Than Piperine Against Drug-Resistant Liver Cancer Cells
In a direct comparative study evaluating the antiproliferative activities of natural piper alkaloids, piperlongumine demonstrated significantly greater potency than piperine against drug-resistant cancer cells. The IC50 of piperlongumine against Bel-7402/5-FU (5-fluorouracil-resistant human liver cancer) cells was 8.4 μM, whereas piperine, a structurally related alkaloid from the same botanical source, exhibited markedly lower potency, with an IC50 value approximately 10-fold higher (estimated >80 μM based on the reported 10-fold difference) [1]. This substantial difference in cytotoxic efficacy underscores that piperlongumine, not piperine, is the preferred compound for studies involving drug-resistant liver cancer models or thioredoxin reductase (TrxR) inhibition, as piperlongumine's potency is intrinsically linked to its ability to inhibit TrxR and elevate ROS [1].
| Evidence Dimension | Cytotoxic potency (IC50) against drug-resistant cancer cells |
|---|---|
| Target Compound Data | IC50 = 8.4 μM (Piperlongumine) |
| Comparator Or Baseline | IC50 ~ >80 μM (Piperine, based on 10-fold lower potency) |
| Quantified Difference | Approximately 10-fold lower IC50 for piperlongumine |
| Conditions | Bel-7402/5-FU human liver cancer 5-FU resistant cell line; MTT assay; 48-72 hour exposure [1] |
Why This Matters
For research programs targeting drug-resistant cancers or thioredoxin reductase, piperlongumine's 10-fold higher potency over piperine translates to lower compound usage, more robust biological effects, and a more relevant chemical probe.
- [1] Zhu P, et al. Piperlonguminine and Piperine Analogues as TrxR Inhibitors that Promote ROS and Autophagy and Regulate p38 and Akt/mTOR Signaling. J Nat Prod. 2020;83(10):3041-3049. View Source
